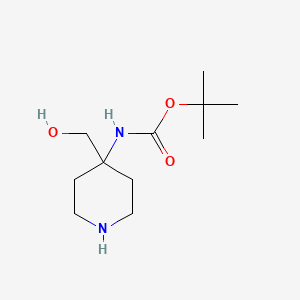

tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate

説明

tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate is a piperidine-derived compound featuring a hydroxymethyl (-CH2OH) group and a tert-butyl carbamate (Boc) protecting group at the 4-position of the piperidine ring. This structure combines the rigidity of the piperidine scaffold with the polar hydroxymethyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl group provides a site for further functionalization, such as oxidation to carboxylic acids or conjugation with other molecules .

特性

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-11(8-14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGCEDATSBGIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNCC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

化学反応の分析

Types of Reactions: tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry Applications

-

Therapeutic Agent Development :

- The unique structural features of tert-butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate allow it to interact with various biological targets, making it suitable for the development of novel therapeutic agents. It has been noted for potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease, by acting as an inhibitor of β-secretase and acetylcholinesterase .

-

Neuroprotective Effects :

- In vitro studies have demonstrated that compounds similar to this compound can exhibit protective effects against amyloid beta-induced toxicity in astrocytes, which are critical for neuronal health . This suggests a role in mitigating neuroinflammation and oxidative stress associated with Alzheimer's pathology.

-

Anti-inflammatory Activity :

- Research indicates that derivatives of this compound can show promising anti-inflammatory activities. For instance, related compounds have been assessed using carrageenan-induced rat paw edema models, revealing significant inhibition percentages compared to standard anti-inflammatory drugs like indomethacin .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of a compound structurally related to this compound on astrocyte cells exposed to amyloid beta 1-42. The findings indicated that the compound reduced cell death and inflammation markers such as TNF-α, showcasing its potential as a neuroprotective agent .

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on the anti-inflammatory properties of structurally similar compounds, several derivatives were synthesized and tested for their efficacy in vivo. The results demonstrated that certain derivatives exhibited significant anti-inflammatory effects within 9 to 12 hours post-administration, suggesting that modifications to the structure could enhance therapeutic efficacy .

作用機序

The mechanism of action of tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differentiating features:

Functional Group Impact on Physicochemical Properties

- Hydroxymethyl vs. Alkyl/Ether Groups : The hydroxymethyl group in the target compound provides higher polarity (logP ~1.2 estimated) compared to ethyl (logP ~2.1) or methoxyethyl (logP ~1.8) substituents. This polarity enhances aqueous solubility but may reduce blood-brain barrier penetration .

- Boc Protection : All analogues share the Boc group, which improves stability during synthesis. However, steric effects vary; for example, the bipiperidinyl analogue () exhibits reduced reactivity due to increased steric hindrance .

生物活性

tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate, also known by its CAS number 1262408-81-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an inhibitor of specific enzymes and receptors, modulating their activity and leading to various biological effects. Notably, it has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease .

1. Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective properties. For instance, in vitro experiments indicated that it could protect astrocytes from toxicity induced by amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's disease. The protective effect was associated with a reduction in pro-inflammatory cytokines such as TNF-α and free radicals .

2. Enzyme Inhibition

The compound has shown significant inhibitory activity against β-secretase and acetylcholinesterase. By inhibiting these enzymes, it prevents the aggregation of amyloid-beta peptides and the resultant formation of neurotoxic fibrils . This mechanism is particularly relevant for developing therapeutic strategies against Alzheimer's disease.

3. Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. Research indicates that it could inhibit the activity of SHP2, an enzyme implicated in several cancers, including melanoma and breast cancer . By targeting SHP2, the compound may disrupt signaling pathways that promote cancer cell proliferation.

Case Studies

- In Vitro Neuroprotection :

- In Vivo Studies :

- SHP2 Inhibition :

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | β-secretase & acetylcholinesterase inhibition | Neuroprotective & potential anticancer |

| M4 Compound | β-secretase & acetylcholinesterase inhibition | Neuroprotective |

| SHP2 Inhibitors | SHP2 inhibition | Anticancer |

Q & A

Synthesis Optimization

Q: How can reaction conditions be optimized for synthesizing tert-butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate to maximize yield and purity? A:

- Methodology : The synthesis of carbamate derivatives typically involves reacting an amine (e.g., 4-(hydroxymethyl)piperidin-4-amine) with tert-butyl chloroformate in the presence of a base like triethylamine. Key optimizations include:

- Solvent Selection : Dichloromethane or THF is preferred for solubility and inertness .

- Temperature Control : Room temperature minimizes side reactions (e.g., hydrolysis of the carbamate) .

- Stoichiometry : A 1:1.2 molar ratio of amine to tert-butyl chloroformate ensures complete conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization removes unreacted reagents .

- Advanced Consideration : Scale-up requires solvent recovery systems and inline spectroscopic monitoring (e.g., FTIR) to track reaction progress .

Structural Confirmation

Q: What analytical techniques are most reliable for confirming the structure and purity of this compound? A:

- Methodology :

- NMR Spectroscopy : H and C NMR verify the piperidine ring, hydroxymethyl group, and tert-butyl carbamate moiety. Key signals include:

- Piperidine protons : δ 2.8–3.5 ppm (ring CH) .

- Hydroxymethyl group : δ 3.7–4.2 ppm (CHOH) .

Structure-Activity Relationship (SAR) Studies

Q: How does the hydroxymethyl substituent influence the compound’s biological activity compared to other analogs? A:

- Methodology :

- Lipophilicity : The hydroxymethyl group increases hydrophilicity compared to lipophilic groups like trifluoromethyl . This affects membrane permeability and target binding.

- Hydrogen Bonding : The hydroxyl group may form H-bonds with biological targets (e.g., enzymes), enhancing affinity .

- Experimental Design : Compare IC values against analogs (e.g., tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate) in receptor-binding assays .

- Advanced Consideration : Molecular dynamics simulations predict binding poses, guiding rational design .

Stability Under Acidic/Basic Conditions

Q: How stable is this compound under varying pH conditions, and what decomposition pathways are observed? A:

- Methodology :

- Advanced Consideration : Kinetic studies (Arrhenius plots) determine activation energy for hydrolysis, informing formulation strategies .

Biological Activity Assay Design

Q: What in vitro assays are suitable for evaluating this compound’s antimicrobial or anticancer potential? A:

- Methodology :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO) .

- Advanced Consideration : Flow cytometry assesses apoptosis (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects .

Resolving Data Contradictions

Q: How can discrepancies in reported biological activities of structurally similar carbamates be reconciled? A:

- Methodology :

- Meta-Analysis : Compare datasets for common variables (e.g., assay type, cell line, compound purity) .

- Structural Variants : Substituent effects (e.g., hydroxymethyl vs. bromobenzyl) may explain divergent activities .

- Dose-Response Validation : Repeat assays with standardized protocols to isolate confounding factors .

- Advanced Consideration : Machine learning models trained on SAR data predict activity cliffs and guide hypothesis testing .

Analytical Method Selection

Q: What criteria should guide the choice of analytical methods for characterizing this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。